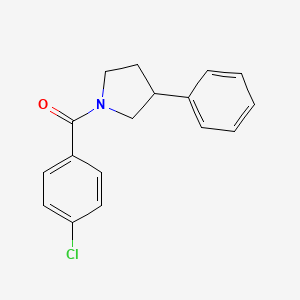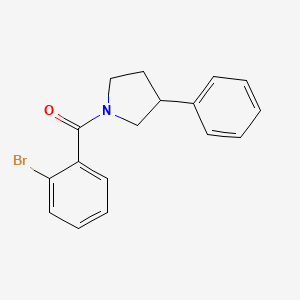![molecular formula C21H16ClNO3 B6525601 4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate CAS No. 1007678-95-6](/img/structure/B6525601.png)
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2-(4-chlorophenoxy)acetate (4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate) is a synthetic compound used in laboratory experiments for its scientific research applications. It is an organic compound composed of a phenyl group, a pyridin-2-yl group, and a 4-chlorophenoxy group. Its structure and components are important for understanding its potential applications and effects.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "4-[(E)-2-(PYRIDIN-2-YL)ETHENYL]PHENYL 2-(4-CHLOROPHENOXY)ACETATE" . .
Advantages and Limitations for Lab Experiments
The advantages of using 4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate in laboratory experiments include its ability to inhibit the growth of certain bacteria and fungi, as well as its potential to inhibit acetylcholinesterase. Additionally, it is relatively easy to synthesize and is not toxic to humans. However, it is important to note that its effects on other cell lines, such as normal cells, are not well understood and its use in laboratory experiments should be done with caution.
Future Directions
For 4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate research include further exploration of its potential applications in medicine, such as its potential use as an antifungal or antibacterial agent. Additionally, further research is needed to better understand its effects on other cell lines, such as normal cells, and its potential to inhibit acetylcholinesterase. Furthermore, further research is needed to explore its potential use as an insecticide or herbicide. Finally, its potential use as a food preservative or food additive should also be explored.
Synthesis Methods
4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate is synthesized using a multi-step reaction. The reaction starts with the formation of a pyridin-2-yl ethyl ester from the reaction of pyridine and ethyl bromoacetate. This is followed by a palladium-catalyzed cross-coupling of the pyridin-2-yl ethyl ester with 4-chlorophenol, which yields a 4-chlorophenoxy ethyl ester. Finally, a base-promoted hydrolysis of the 4-chlorophenoxy ethyl ester produces 4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate.
Scientific Research Applications
4-[(E)-2-(PyE)Phenyl]2-(4-ClPhenoxy)Acetate has been used in scientific research for its potential to inhibit the growth of certain bacteria and fungi. It has been shown to have antifungal activity against Candida albicans and Aspergillus niger, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, it has been used in research on the inhibition of the enzyme acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine.
properties
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 2-(4-chlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c22-17-7-12-19(13-8-17)25-15-21(24)26-20-10-5-16(6-11-20)4-9-18-3-1-2-14-23-18/h1-14H,15H2/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNIASDQRWTZOI-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(benzylamino)-1,3-dimethyl-5-(4-methylphenyl)-1H,2H,3H,4H-furo[2,3-d]pyrimidine-2,4-dione](/img/structure/B6525526.png)


![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl cyclopropanecarboxylate](/img/structure/B6525549.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525552.png)
![4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl furan-2-carboxylate](/img/structure/B6525556.png)
![2-methoxy-4-[(E)-2-(pyridin-4-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525573.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl 2,2-dimethylpropanoate](/img/structure/B6525587.png)
![4-[(E)-2-(pyridin-2-yl)ethenyl]phenyl thiophene-2-carboxylate](/img/structure/B6525593.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B6525613.png)
![2,2,2-trichloro-N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6525619.png)
![N-[4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6525621.png)
![N-[5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B6525623.png)
![N-[3-(benzylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B6525629.png)